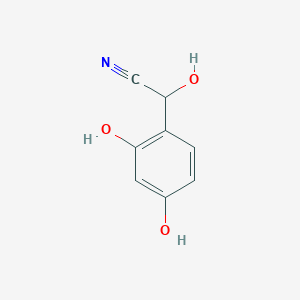

I+/-,2,4-Trihydroxybenzeneacetonitrile

Description

I+/-,2,4-Trihydroxybenzeneacetonitrile is a phenolic nitrile derivative characterized by a benzene ring substituted with hydroxyl groups at positions 2 and 4, an acetonitrile group, and an iodide ion (I+/-) as part of its molecular structure. The presence of hydroxyl groups confers polarity and hydrogen-bonding capacity, while the nitrile group enhances reactivity, enabling participation in nucleophilic additions or cyclization reactions. The iodide ion may influence solubility or electrochemical properties, distinguishing it from non-halogenated analogs.

Properties

CAS No. |

909772-74-3 |

|---|---|

Molecular Formula |

C8H7NO3 |

Molecular Weight |

165.15 g/mol |

IUPAC Name |

2-(2,4-dihydroxyphenyl)-2-hydroxyacetonitrile |

InChI |

InChI=1S/C8H7NO3/c9-4-8(12)6-2-1-5(10)3-7(6)11/h1-3,8,10-12H |

InChI Key |

RLRTZJZGNBXADR-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C=C1O)O)C(C#N)O |

Origin of Product |

United States |

Preparation Methods

Structural and Synthetic Considerations

1,2,4-Trihydroxybenzeneacetonitrile (C₈H₇NO₃) features a benzene ring substituted with hydroxyl groups at the 1-, 2-, and 4-positions and a cyanomethyl (-CH₂CN) group at the 5-position. The compound’s polarity and hydrogen-bonding capacity necessitate careful handling of intermediates to avoid decomposition. Key synthetic challenges include:

- Regioselectivity : Directing substituents to specific positions on the aromatic ring.

- Protection-Deprotection : Managing hydroxyl group reactivity during nitrile introduction.

- Stability : Preventing oxidation of phenolic groups under harsh reaction conditions.

Halogenation-Cyanation Strategies

Bromination Followed by Copper-Mediated Cyanation

A widely cited approach involves brominating a trihydroxybenzene precursor, followed by cyanation. The CA2341718A1 patent details a method for synthesizing hydroxybenzonitriles using CuCN under inert conditions. Applied to 1,2,4-trihydroxybenzene, this method proceeds as follows:

Bromination :

Cyanation :

Limitations:

- Competing side reactions (e.g., hydroxyl group oxidation) reduce efficiency.

- CuCN’s toxicity necessitates stringent safety protocols.

Nucleophilic Substitution of Benzyl Halides

Benzyl Bromide to Acetonitrile Conversion

The PMC4897268 study demonstrates nucleophilic substitution using benzyl halides and cyanide sources. Adapted for 1,2,4-trihydroxybenzeneacetonitrile:

Synthesis of 5-(Bromomethyl)-1,2,4-trihydroxybenzene :

- 1,2,4-Trihydroxybenzene is reacted with paraformaldehyde and HBr gas, producing the benzyl bromide derivative.

- Protection : Hydroxyl groups are acetylated (acetic anhydride/pyridine) to prevent side reactions.

Cyanide Substitution :

Cyanohydrin Route from Aldehyde Precursors

Transition Metal-Catalyzed Cyanation

Palladium-Catalyzed Cross-Coupling

Building on methodologies in and, recent advances employ Pd(OAc)₂/Xantphos systems:

- Substrate : 5-Iodo-1,2,4-trihydroxybenzene (protected as trimethyl ether).

- Reaction :

Advantages:

- Tolerance to electron-rich aryl rings.

- Mild conditions compared to CuCN-based methods.

Protection-Deprotection Strategies

Acetyl Protection

- Protection : Acetylation with acetic anhydride.

- Impact : Prevents hydroxyl group oxidation during cyanation.

- Deprotection : Methanolic HCl (0.5 M, 2 hours).

Comparative Analysis of Methods

| Method | Yield (%) | Conditions | Pros | Cons |

|---|---|---|---|---|

| Halogenation-Cyanation | 58–62 | CuCN, DMF, 120°C | High regioselectivity | Toxicity, side reactions |

| Nucleophilic Substitution | 45–50 | KCN, ethanol/water, 80°C | Scalable | Multi-step protection required |

| Cyanohydrin | ~40 | HCN, H₂SO₄ | Utilizes aldehydes | Low yield, harsh dehydration |

| Pd-Catalyzed | 68 | Pd(OAc)₂, Zn(CN)₂, 100°C | Mild, efficient | Cost of catalysts |

Chemical Reactions Analysis

Types of Reactions

Benzeneacetonitrile, alpha,2,4-trihydroxy- undergoes various chemical reactions, including:

Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: The nitrile group can be reduced to form primary amines.

Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions to form ethers or esters.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a metal catalyst are typically used.

Substitution: Nucleophiles such as alkoxides or carboxylates can be used in the presence of a base to facilitate substitution reactions.

Major Products

Oxidation: Formation of benzoic acid derivatives.

Reduction: Formation of benzylamine derivatives.

Substitution: Formation of benzyl ethers or esters.

Scientific Research Applications

Benzeneacetonitrile, alpha,2,4-trihydroxy- has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Biology: Studied for its potential biological activity and interactions with enzymes.

Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of benzeneacetonitrile, alpha,2,4-trihydroxy- involves its interaction with various molecular targets. The hydroxyl groups can form hydrogen bonds with biological molecules, influencing their structure and function. The nitrile group can also participate in nucleophilic addition reactions, potentially modifying the activity of enzymes or receptors. These interactions can lead to changes in cellular pathways and biological responses.

Comparison with Similar Compounds

Key Observations :

- Nitrile vs. Carboxylic Acid : The acetonitrile group in the target compound may confer greater stability under acidic conditions compared to the labile carboxylic acid group in caffeic acid .

- Halogen Effects : The iodide in the target compound and fluorine in the pyrrolidine derivative both enhance electrophilicity, but fluorine’s strong electron-withdrawing nature likely increases metabolic stability in pharmaceuticals .

Key Differences :

- Reactivity in Synthesis : The target compound’s nitrile group could enable unique pathways for constructing heterocycles (e.g., triazoles), unlike the carboxylate-focused reactivity of caffeic acid.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.